2-Methylhex-1-en-1-yl dipropan-2-ylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylhex-1-en-1-yl dipropan-2-ylcarbamate is a chemical compound with a molecular formula of C12H23NO2. It is a type of carbamate ester, which is a class of compounds known for their diverse applications in various fields, including agriculture, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylhex-1-en-1-yl dipropan-2-ylcarbamate typically involves the reaction of 2-Methylhex-1-en-1-ol with dipropan-2-ylcarbamoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a temperature range of 0-5°C to prevent the decomposition of the reactants and to ensure a high yield of the product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can handle larger quantities of reactants, leading to higher production rates and improved efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Methylhex-1-en-1-yl dipropan-2-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form alcohols or amines.
Substitution: The carbamate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions can be carried out using nucleophiles like amines or alcohols in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.
Scientific Research Applications
2-Methylhex-1-en-1-yl dipropan-2-ylcarbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of pesticides and herbicides due to its effectiveness in controlling pests and weeds.
Mechanism of Action
The mechanism of action of 2-Methylhex-1-en-1-yl dipropan-2-ylcarbamate involves the inhibition of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the nervous system. By inhibiting this enzyme, the compound increases the levels of acetylcholine, leading to prolonged nerve impulses and, ultimately, the paralysis of pests. The molecular targets include the active site of acetylcholinesterase, where the carbamate group forms a covalent bond with the serine residue, preventing the enzyme from functioning properly.
Comparison with Similar Compounds
Similar Compounds
- 2-Methylhex-1-en-3-one
- 2-Methyl-1-hexene
- 2-Methylhex-1-en-1-yl acetate
Uniqueness
Compared to similar compounds, 2-Methylhex-1-en-1-yl dipropan-2-ylcarbamate is unique due to its specific carbamate ester structure, which imparts distinct chemical and biological properties. Its ability to inhibit acetylcholinesterase makes it particularly valuable in agricultural applications as a pesticide.
Properties
CAS No. |
648927-72-4 |
---|---|
Molecular Formula |
C14H27NO2 |
Molecular Weight |
241.37 g/mol |
IUPAC Name |
2-methylhex-1-enyl N,N-di(propan-2-yl)carbamate |
InChI |
InChI=1S/C14H27NO2/c1-7-8-9-13(6)10-17-14(16)15(11(2)3)12(4)5/h10-12H,7-9H2,1-6H3 |
InChI Key |
MHQHIDQXHPEMDF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=COC(=O)N(C(C)C)C(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.